VBIT-4 is an inhibitor of VDAC1, the outer mitochondrial membrane protein known as voltage-dependent anion channel 1. VBIT-4 inhibits VDAC1 oligomerization, apoptosis, and mitochondrial dysfunction.
VBIT-4
CAS No.: 2086257-77-2
Cat. No.: VC1566093
Molecular Formula: C21H23ClF3N3O3
Molecular Weight: 457.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2086257-77-2 |
---|---|
Molecular Formula | C21H23ClF3N3O3 |
Molecular Weight | 457.9 g/mol |
IUPAC Name | N-(4-chlorophenyl)-4-hydroxy-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]butanamide |
Standard InChI | InChI=1S/C21H23ClF3N3O3/c22-15-1-3-16(4-2-15)26-20(30)13-18(14-29)28-11-9-27(10-12-28)17-5-7-19(8-6-17)31-21(23,24)25/h1-8,18,29H,9-14H2,(H,26,30) |
Standard InChI Key | QYSQXVAEFPWMEM-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO |
Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
VBIT-4, chemically known as N-(4-chlorophenyl)-4-hydroxy-3-(4-(4-(trifluoromethoxy)phenyl)piperazin-1-yl)butanamide, is a small molecule with distinct physicochemical properties that enable its therapeutic applications. The compound contains a chiral carbon, allowing for two enantiomers, though studies indicate both enantiomers exhibit identical activity in inhibiting VDAC1 oligomerization .
Physicochemical Properties
Property | Value |
---|---|
Chemical Formula | C21H23ClF3N3O3 |
Molecular Weight | 457.87 g/mol |
CAS Number | 2086257-77-2 |
Physical Appearance | Light yellow to yellow solid powder |
LogP | 3.9 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 8 |
Rotatable Bond Count | 7 |
Heavy Atom Count | 31 |
The structural optimization of VBIT-4 involved a key modification from its predecessor VBIT-3, namely the replacement of a pyrrolidine-2,5-dione rigid ring with a linear 4-hydroxybutanamide moiety . This modification increases both flexibility and hydrophilicity, enhancing its ability to interfere with protein-protein interactions critical for VDAC1 oligomerization .
Solubility and Stability
Solvent | Solubility |
---|---|
DMSO | 90-92 mg/mL (~200 mM) |
Ethanol | 40-46 mg/mL (~100 mM) |
Water | <1 mg/mL (Insoluble) |
Under proper storage conditions, VBIT-4 remains stable as a powder for up to 3 years at -20°C and 2 years at 4°C .
Mechanism of Action
VBIT-4 functions primarily as an inhibitor of VDAC1 oligomerization with a binding affinity (Kd) of 17 μM . VDAC1, known as the mitochondrial gatekeeper, controls the passage of metabolites including pyruvate, malate, succinate, and nucleotides across the outer mitochondrial membrane .
Molecular Target
VBIT-4 binds directly to VDAC1, preventing its oligomerization, which is a critical step in the apoptotic process. While the compound can interact with all three VDAC isoforms (VDAC1, VDAC2, and VDAC3) with similar binding affinity, its anti-apoptotic effect is believed to be primarily mediated through VDAC1, as it is the major isoform in most cell types and no oligomerization of VDAC2 or VDAC3 has been reported .
Anti-Apoptotic Effects
VBIT-4 demonstrates potent inhibition of several apoptosis-related activities with remarkable consistency in efficacy. In HEK-293 cells induced with selenite, VBIT-4 inhibits:
Activity | IC50 Value |
---|---|
VDAC1 Oligomerization | 1.9 ± 0.08 μM |
Cytochrome c Release | 1.8 ± 0.24 μM |
Apoptosis | 2.9 ± 0.12 μM |
The consistency in IC50 values across these processes suggests that VBIT-4's inhibition of apoptosis is directly linked to its prevention of VDAC1 oligomerization and subsequent cytochrome c release .
Additionally, VBIT-4 prevents apoptosis-associated calcium dysregulation. It inhibits the elevation of intracellular Ca2+ associated with apoptosis induction, preventing calcium accumulation by the mitochondria. This protection helps maintain mitochondrial membrane potential (ΔΨm) and prevents increased reactive oxygen species (ROS) production .
Development and Optimization
VBIT-4 was developed through systematic high-throughput screening and medicinal chemistry approaches to identify compounds that interact with VDAC1 and inhibit its oligomerization .
Structural Optimization
The development process involved the structural optimization of active compounds to create VBIT-3 and VBIT-4 . The key structural difference between VBIT-3 and VBIT-4 is the replacement of a rigid pyrrolidine-2,5-dione ring with a more flexible linear 4-hydroxybutanamide moiety in VBIT-4 . This modification significantly improved activity and potency.
Enantiomeric Activity
VBIT-4 contains a chiral carbon, allowing for two enantiomers. Interestingly, when the two VBIT-4 enantiomers were separated by chiral column chromatography and tested, both exhibited identical inhibitory effects on VDAC1 oligomerization and apoptosis induced by selenite in HEK-293 and HeLa cells . This indicates that the flexible structure of VBIT-4 allows both enantiomers to effectively interfere with VDAC1 oligomerization.
Research Findings in Disease Models
VBIT-4 has demonstrated promising results in various disease models, particularly in conditions characterized by enhanced apoptosis and mitochondrial dysfunction.
Alzheimer's Disease
In Alzheimer's disease (AD) models, VBIT-4 demonstrated significant neuroprotective effects. Using the 5xFAD mouse model of AD, researchers found that VBIT-4 prevented numerous pathophysiological changes associated with the disease .
Neuronal Protection and Cognitive Function
VBIT-4 treatment in 5xFAD mice:
-
Prevented neuronal cell death (measured by reduction in TUNEL-stained cells)
-
Preserved cognitive function in behavioral assessments, including T-maze and Y-maze tests
-
Protected against loss of synaptic proteins (synaptophysin and PSD-95) in the cortex and hippocampus
-
Reduced the area occupied by amyloid-beta (Aβ) plaques by approximately 20%
Neuroinflammation and Cellular Phenotypes
VBIT-4 treatment also affected neuroinflammatory markers and glial cell phenotypes:
-
Prevented the increase of p-NFκB-p65, a marker of neuroinflammation
-
Dramatically reduced IL-1β mRNA expression (approximately 70-fold higher in untreated 5×FAD mice)
-
Switched astrocytes and microglia from pro-inflammatory/neurotoxic to neuroprotective phenotypes
-
Increased processes with greater surface area, more branches, and more branching points in astrocytes
-
Resulted in larger microglia with more and longer processes, changing from amoeboid-shape to a more ramified morphology
Notably, VBIT-4 achieved these protective effects with minimal impact on phosphorylated Tau levels and only a slight decrease in Aβ-plaque load, suggesting its mechanism differs from traditional AD therapeutic approaches .
Type 2 Diabetes
VBIT-4 has shown promising results in type 2 diabetes models, where VDAC1 is overexpressed and mistargeted to the plasma membrane in insulin-secreting islet β-cells .
Effects on Insulin Secretion and Glucose Regulation
In islets from type 2 diabetes donors:
-
VBIT-4 administration for 1 hour increased islet ATP content by 5-fold in the presence of both low (1 mM) and high (16.7 mM) glucose concentrations
-
Increased glucose-stimulated insulin secretion nearly 4-fold in parallel with improved ATP generation
In db/db mice (a mouse model of diabetes):
-
VBIT-4 treatment (25 mg/kg/day, i.p.) for 5 weeks prevented hyperglycemia
-
Maintained normal glucose tolerance and physiological regulation of insulin secretion
-
Counteracted VDAC1 overexpression, preventing its mistargeting to the β cell surface under glucotoxic conditions
Other Disease Models
VBIT-4 has also been studied in additional disease models:
Systemic Lupus Erythematosus (SLE)
In a mouse model of SLE, VBIT-4 demonstrated the ability to:
Amyotrophic Lateral Sclerosis (ALS)
In ALS models using SOD1G93A mice and rats:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume